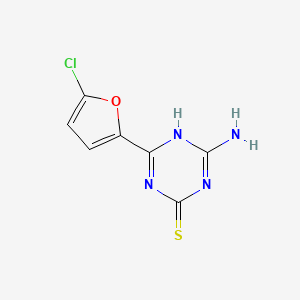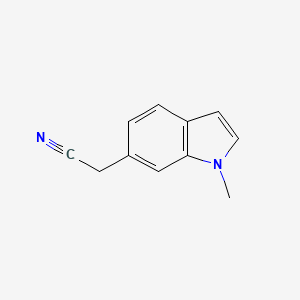
1-Methyl-1H-indole-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indole-6-acetonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the nitrogen atom and an acetonitrile group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-6-acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Acetonitrile Group: The acetonitrile group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction using a suitable nitrile source, such as acetonitrile (CH3CN), in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-indole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acetonitrile (CH3CN) in the presence of a strong base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups at the 6-position.
Applications De Recherche Scientifique
1-Methyl-1H-indole-6-acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-indole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indole-6-acetonitrile can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the acetonitrile group, resulting in different chemical and biological properties.
6-Cyanoindole: Contains a cyano group at the 6-position, similar to this compound, but without the methyl group at the nitrogen atom.
Indole-3-acetonitrile: Contains an acetonitrile group at the 3-position instead of the 6-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(1-methylindol-6-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-7-5-10-3-2-9(4-6-12)8-11(10)13/h2-3,5,7-8H,4H2,1H3 |
Clé InChI |
DOJDSKGYEPJCLL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)

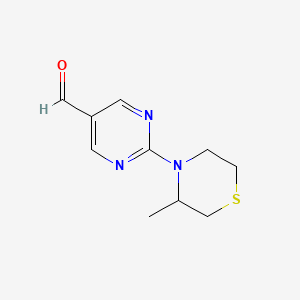

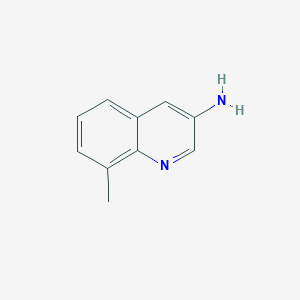
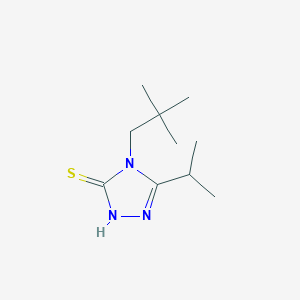
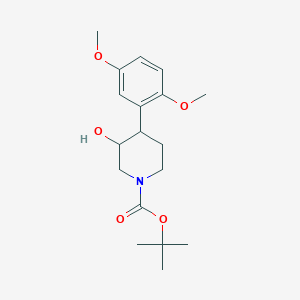
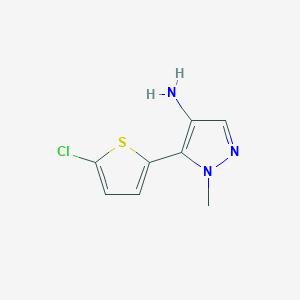


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
